molecular formula C11H11NO3 B13530304 2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid

2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid

Cat. No.: B13530304
M. Wt: 205.21 g/mol
InChI Key: OIZMFFLXWDVMOQ-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid typically involves the reaction of 1-methyl-1H-indole-5-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the indole and the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(1-methylindol-5-yl)oxyacetic acid

InChI

InChI=1S/C11H11NO3/c1-12-5-4-8-6-9(2-3-10(8)12)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI Key

OIZMFFLXWDVMOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)OCC(=O)O

Origin of Product

United States

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